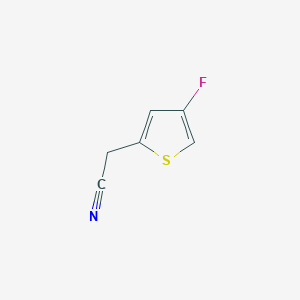
4-Fluorothiophene-2-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorothiophene-2-acetonitrile is a chemical compound with the molecular formula C6H4FNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a fluorine atom and an acetonitrile group in its structure makes it a unique compound with various applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 4-Fluorothiophene-2-acetonitrile can be achieved through several methods. One common approach involves the functionalization of the thiophene ring. For instance, direct fluorination of thiophene with molecular fluorine (F2) can yield fluorothiophene derivatives . Another method includes the reaction of thiophene-2-acetonitrile with fluorinating agents such as perchloryl fluoride (FClO3) in the presence of sodium ethoxide . Industrial production methods often focus on optimizing these reactions to ensure high yield and purity while minimizing the use of hazardous reagents .
Analyse Des Réactions Chimiques
4-Fluorothiophene-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
4-Fluorothiophene-2-acetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluorothiophene-2-acetonitrile and its derivatives involves interactions with various molecular targets. For instance, some derivatives act as inhibitors of specific enzymes, while others interact with cellular receptors to modulate biological pathways . The exact mechanism depends on the specific structure of the derivative and its target.
Comparaison Avec Des Composés Similaires
4-Fluorothiophene-2-acetonitrile can be compared with other fluorinated thiophene derivatives, such as:
- 2-Fluorothiophene
- 3-Fluorothiophene
- 4-Fluorothiophenol These compounds share similar structural features but differ in the position of the fluorine atom and the presence of other functional groups . The unique combination of the fluorine atom and the acetonitrile group in this compound gives it distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C6H4FNS |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-(4-fluorothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4FNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2 |
Clé InChI |
YYZJLYYQQYTYER-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


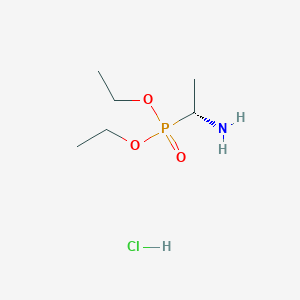
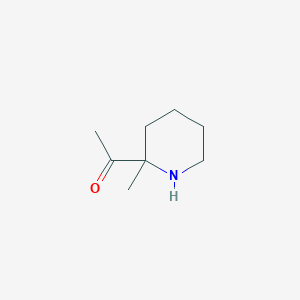
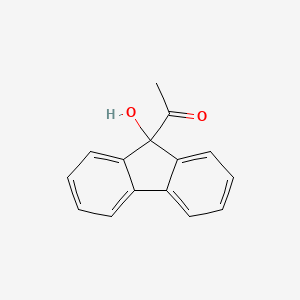
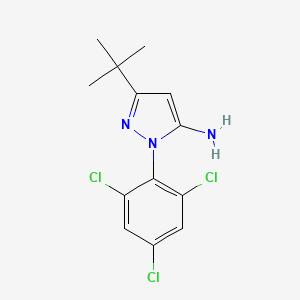
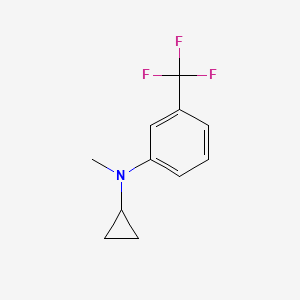

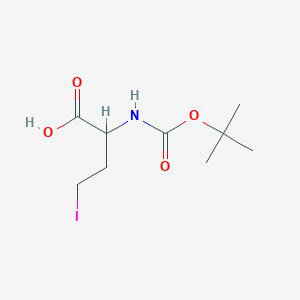
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
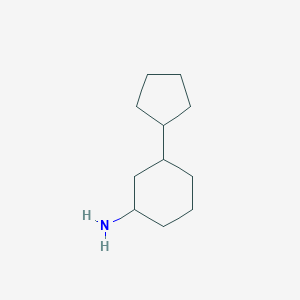
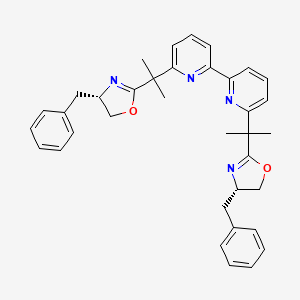
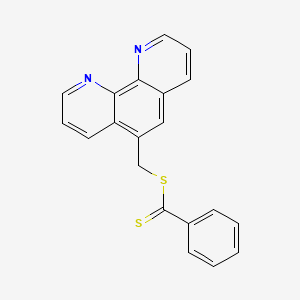
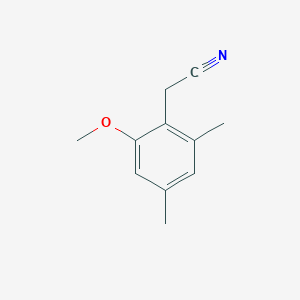
![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
